TDBC-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TDBC-4 involves the reaction of 4-chlorobenzaldehyde with 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine in the presence of a base, followed by the addition of malononitrile. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TDBC-4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen substitution reactions are typically carried out using nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TDBC-4 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial membrane potential and other cellular processes.
Biology: Employed in fluorescence imaging and sensing applications.
Medicine: Investigated for its potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of photonic devices and materials.
Mechanism of Action
TDBC-4 exerts its effects by binding to the mitochondrial membrane, where it accumulates due to its lipophilic nature. The compound’s cationic properties allow it to interact with the negatively charged mitochondrial membrane, enabling the visualization and measurement of changes in mitochondrial potential. The molecular targets include the mitochondrial membrane and associated proteins involved in maintaining membrane potential .
Comparison with Similar Compounds
Similar Compounds
Tetrachlorodiethyl Benzimidazo Carbocyanine (TDBC): Another cyanine dye with similar properties but different molecular structure.
Rhodamine 123: A cationic dye used for similar applications but with different spectral properties.
JC-1: A dye that forms aggregates in response to changes in mitochondrial membrane potential.
Uniqueness
TDBC-4 is unique due to its high affinity for the mitochondrial membrane and its ability to provide precise measurements of mitochondrial potential. Its lipophilic nature and cationic properties make it particularly effective for use in living cells, offering advantages over other similar compounds in terms of sensitivity and specificity .
Properties
CAS No. |
85012-34-6 |
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Molecular Formula |
C29H33Cl4KN4O6S2 |
Molecular Weight |
778.64 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.